molecular formula C8H8N4O B026399 1H-benzimidazole-5-carbohydrazide CAS No. 108038-52-4

1H-benzimidazole-5-carbohydrazide

Cat. No. B026399
M. Wt: 176.18 g/mol
InChI Key: XMKCHQVJPWPSPQ-UHFFFAOYSA-N
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Patent
US09249106B2

Procedure details

30 g of 1H-benzo[d]imidazole-6-carboxylic acid ethyl ester (0.16 mol) and 150 mL anhydrous ethyl alcohol were added to a three-necked bottle, to which 50 mL of 80% hydrazine hydrate was added. After refluxing for 4 h, the ethyl alcohol was evaporated under reduced pressure and water was added to the residual solution to isolate a solid. After sucking filtration and drying, 24.9 g solid was obtained. Yield: 88%. MS: 177 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[CH:12][NH:11][C:10]=2[CH:14]=1)=O)C.O.[NH2:16][NH2:17]>C(O)C>[NH:11]1[C:10]2[CH:14]=[C:6]([C:4]([NH:16][NH2:17])=[O:3])[CH:7]=[CH:8][C:9]=2[N:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC2=C(NC=N2)C1
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the ethyl alcohol was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residual solution
CUSTOM
Type
CUSTOM
Details
to isolate a solid
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
N1C=NC2=C1C=C(C=C2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.